molecular formula C5H10IN2+ B12808605 1,3-Dimethylimidazol-1-ium;hydroiodide

1,3-Dimethylimidazol-1-ium;hydroiodide

Cat. No.: B12808605
M. Wt: 225.05 g/mol
InChI Key: ARSMIBSHEYKMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylimidazol-1-ium;hydroiodide, also known as 1,3-Dimethylimidazolium iodide, is an organic compound with the molecular formula C5H9IN2. It is a white crystalline solid at room temperature and is known for its stability under standard conditions. This compound is soluble in alcohols, ethers, and some organic solvents but has low solubility in water .

Preparation Methods

1,3-Dimethylimidazol-1-ium;hydroiodide can be synthesized through the reaction of 1,3-dimethylimidazole with hydroiodic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:

1,3-Dimethylimidazole+Hydroiodic AcidThis compound\text{1,3-Dimethylimidazole} + \text{Hydroiodic Acid} \rightarrow \text{this compound} 1,3-Dimethylimidazole+Hydroiodic Acid→this compound

For industrial production, the process may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield .

Chemical Reactions Analysis

1,3-Dimethylimidazol-1-ium;hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole compounds.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium chloride .

Scientific Research Applications

1,3-Dimethylimidazol-1-ium;hydroiodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethylimidazol-1-ium;hydroiodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ion can interact with nucleophilic sites on enzymes and other biomolecules, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects.

Comparison with Similar Compounds

1,3-Dimethylimidazol-1-ium;hydroiodide can be compared with other similar compounds such as:

    1-Methylimidazolium iodide: Similar in structure but with only one methyl group, leading to different reactivity and solubility properties.

    1,2-Dimethylimidazolium iodide: The position of the methyl groups affects the compound’s chemical behavior and applications.

    1,3-Dimethylimidazolium chloride:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and solubility characteristics, making it suitable for various specialized applications.

Properties

Molecular Formula

C5H10IN2+

Molecular Weight

225.05 g/mol

IUPAC Name

1,3-dimethylimidazol-1-ium;hydroiodide

InChI

InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;

InChI Key

ARSMIBSHEYKMJT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C[N+](=C1)C.I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.